Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl groups and the triazolopyrimidine core structure contribute to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzohydrazide with ethyl acetoacetate to form an intermediate hydrazone. This intermediate then undergoes cyclization with 4-methoxybenzaldehyde under acidic conditions to yield the desired triazolopyrimidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic methoxy groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions include phenolic derivatives, dihydrotriazolopyrimidines, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 7-hydroxy-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
Comparison: Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of two methoxyphenyl groups, which can enhance its lipophilicity and potentially improve its bioavailability. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
Biological Activity
Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 908499-26-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C22H20N4O4
- Molecular Weight : 404.4 g/mol
- IUPAC Name : Ethyl 2,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
The compound features a triazolo-pyrimidine core which is known for various bioactive properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation through several mechanisms:
- Inhibition of Signaling Pathways : Research indicates that this compound significantly inhibits the ERK signaling pathway. It reduces phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2 in cancer cell lines like MGC-803. This inhibition leads to decreased cell proliferation and induced apoptosis in treated cells .
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells. This effect is crucial as it prevents the cells from dividing and proliferating further .
- Cytotoxicity : The compound exhibited cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and MGC-803 (gastric cancer), with IC50 values indicating significant potency .
Antiviral Properties
This compound has also been included in antiviral screening libraries. Its structural features suggest potential activity against viral infections by modulating immune responses or directly inhibiting viral replication .
Comparative Analysis with Similar Compounds
A comparison of the biological activity of this compound with other related triazolo-pyrimidine compounds reveals its unique efficacy:
Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound H12 | Anticancer | 3.91 (MCF-7) | ERK pathway inhibition |
Compound 2 | Anticancer | 0.53 (HCT-116) | Tubulin polymerization inhibition |
This compound | Anticancer & Antiviral | Not specified yet | ERK pathway inhibition |
Case Studies
Several studies have documented the effects of triazolo-pyrimidine derivatives on cancer cell lines:
- Study on MGC-803 Cells : Treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis as confirmed by flow cytometry analysis.
- In Vivo Studies : Preliminary animal model studies are underway to evaluate the therapeutic efficacy and safety profile of this compound against tumor growth.
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 2,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20N4O4/c1-4-30-21(27)18-13-23-22-24-20(15-7-11-17(29-3)12-8-15)25-26(22)19(18)14-5-9-16(28-2)10-6-14/h5-13H,4H2,1-3H3 |
InChI Key |
HWXHJHGZXTXKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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